2-Bromonicotinonitrile
Overview
Description
2-Bromonicotinonitrile is a useful research compound. Its molecular formula is C6H3BrN2 and its molecular weight is 183.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Resistance : Transgenic plants expressing a bacterial detoxification gene can acquire resistance to the herbicide bromoxynil, which is a photosynthetic inhibitor. The gene bxn, which encodes a nitrilase specific for bromoxynil, converts it to a non-toxic metabolite, thereby conferring resistance to this herbicide in plants (Stalker, Mcbride, & Malyj, 1988).
Isotope Analysis in Environmental Studies : Compound-specific isotope analysis (CSIA) of bromoxynil can be used to study its environmental fate. The method developed includes offline thin-layer chromatography purification followed by an elemental analyzer isotope ratio mass spectrometer (EA-IRMS), which is accurate and precise for δ13C and δ15N analysis of bromoxynil (Knossow, Siebner, & Bernstein, 2020).
Microbial Degradation of Herbicides : The benzonitrile herbicides dichlobenil, bromoxynil, and ioxynil can be microbially degraded in soil and subsurface environments. This research provides insights into degradation pathways, persistent metabolites, and the diversity of the involved degrader organisms (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Removal of Environmental Contaminants : Bromoxynil, a widely used nitrile herbicide, can create environmental contaminations, and its toxicity to green algae and microbial communities has been reported. Its removal from water by modified bentonite is a subject of ongoing research (El-Nahhal & Safia, 2012).
Bronchodilation Properties : A study on nicotinonitriles, including 2-bromonicotinonitrile, demonstrated the synthesis and bronchodilation properties of these compounds. Molecular modeling and pharmacophore studies supported the observed biological properties, indicating potential applications in medicinal chemistry (Soliman et al., 2017).
Biodegradation and Biotransformation : The biodegradation and biotransformation of explosives, including a focus on the metabolism of these compounds by microorganisms and plants, is an important area of research. While not directly mentioning this compound, this study highlights the broader context of handling toxic compounds in the environment (Rylott, Lorenz, & Bruce, 2011).
Properties
IUPAC Name |
2-bromopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPXEPRGYVAQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355753 | |
Record name | 2-Bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-26-8 | |
Record name | 2-Bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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